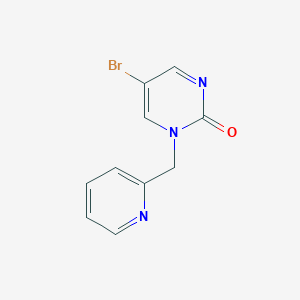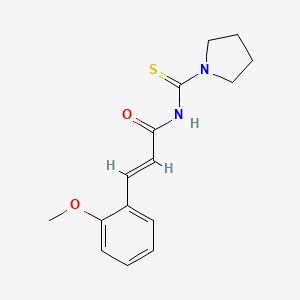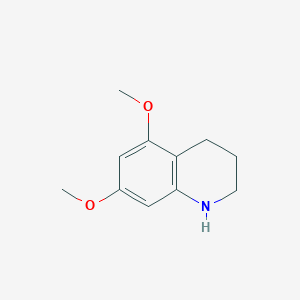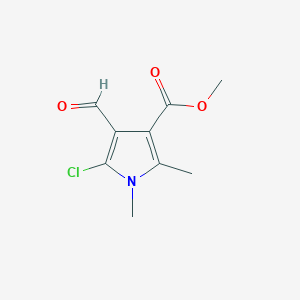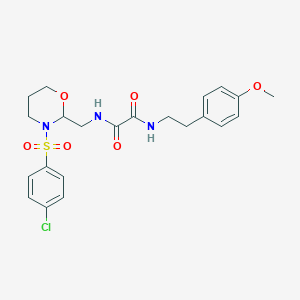
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an oxalamide derivative with a 4-chlorophenylsulfonyl group and a 4-methoxyphenethyl group attached to the nitrogen atoms. Oxalamides are a class of compounds that contain a C2H2N2O2 (oxalamide) skeleton . They are used in various fields of chemistry due to their versatile reactivity.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The oxalamide moiety might undergo hydrolysis under acidic or basic conditions. The sulfonyl group could potentially be reduced to a sulfide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and oxalamide groups could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
A study by Mamedov et al. (2016) introduced a novel synthetic approach applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides and anthranilic acid derivatives, which could be related to the compound due to its structural complexity and relevance in synthesizing oxalamide derivatives. This method is highlighted for its simplicity and high yield, indicating potential utility in creating compounds with similar functional groups or structural motifs (Mamedov et al., 2016).
Chemical and Physical Properties
Research on tetrazole derivatives, including compounds with chlorophenyl and methoxyphenyl groups similar to those in the compound of interest, offers insights into their crystalline structures and potential interactions. Al-Hourani et al. (2015) explored the crystal structure and molecular docking studies of such derivatives, suggesting their application in understanding molecular interactions and designing compounds with specific biological or chemical properties (Al-Hourani et al., 2015).
Reaction Mechanisms and Transformations
The work by Bermejo et al. (2000) on the rearrangement and coordination of sulfonyl-amido compounds provides a foundation for understanding the reactivity and potential applications of sulfonyl-containing compounds in catalysis and material science. This study illustrates the versatility of sulfonyl groups in chemical synthesis and their role in forming complex metallo-organic structures (Bermejo et al., 2000).
Environmental Mobility and Degradation
The environmental behavior of related sulfonylurea herbicides, as investigated by Veeh et al. (1994), offers insights into the mobility and persistence of sulfonyl-containing compounds in agricultural settings. This research is crucial for assessing the environmental impact and degradation pathways of new sulfonylurea compounds, informing their safe and sustainable use (Veeh et al., 1994).
Theoretical and Computational Studies
Branowska et al. (2022) conducted a comprehensive study on sulfonamide-sulfonimide tautomerism, providing a deeper understanding of the structural dynamics and electronic properties of sulfonamide derivatives. Such theoretical insights are invaluable for the design and optimization of compounds for specific functions, including pharmaceuticals and materials science (Branowska et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O6S/c1-31-18-7-3-16(4-8-18)11-12-24-21(27)22(28)25-15-20-26(13-2-14-32-20)33(29,30)19-9-5-17(23)6-10-19/h3-10,20H,2,11-15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITKICDTPQZXBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

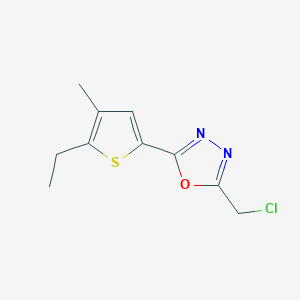


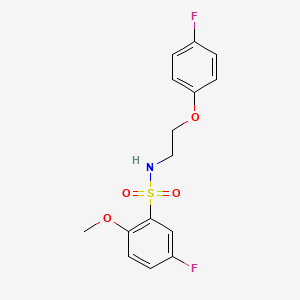
![(Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2409984.png)
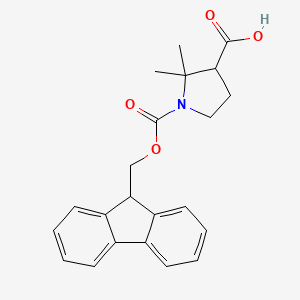
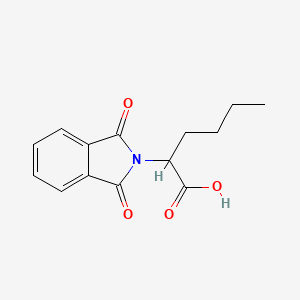
![[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2409992.png)


